N-methyl-3-(trifluoromethyl)-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyridin-2-amine
Description
N-methyl-3-(trifluoromethyl)-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and a methylamine-linked piperidine moiety. The piperidine ring is further functionalized with a 1,3,5-trimethylpyrazole-4-carbonyl group. The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and piperidine moieties may contribute to binding interactions with biological targets .
Properties
IUPAC Name |
[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O/c1-12-16(13(2)26(4)24-12)18(28)27-10-6-7-14(11-27)25(3)17-15(19(20,21)22)8-5-9-23-17/h5,8-9,14H,6-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHRUQYDWADAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl vs. Carbonyl Linker Analogues
A closely related compound, N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine (CAS: 2549003-79-2), replaces the carbonyl group with a sulfonyl linker. Key differences include:
The sulfonyl variant’s increased polarity may alter solubility and target binding compared to the carbonyl analogue. However, pharmacological data are unavailable for direct comparison.
Piperazine-Cyclopentyl Derivatives
Compounds from the N-[(1R,3S)-3-isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine family (e.g., C₂₅H₃₆F₃N₃O₂) share structural motifs, including a piperazine ring and trifluoromethyl group, but differ in their cyclopentyl and tetrahydro-2H-pyran substituents .
The cyclopentyl derivatives’ larger molecular weight and steric bulk may limit bioavailability compared to the pyridine-piperidine scaffold of the target compound.
Pyrazole-Pyridine Hybrids
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (HRMS m/z 215 [M+H]+) represents a simpler pyrazole-pyridine hybrid. While lacking the piperidine and trifluoromethyl groups, it highlights the role of pyridine positioning (3-pyridyl vs. 2-pyridyl) in modulating electronic properties and binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
